molecular formula C25H20ClN3O3S B2823492 N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894548-10-8

N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No. B2823492
CAS RN: 894548-10-8
M. Wt: 477.96
InChI Key: ZIVPQXHXPPUMQC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C25H20ClN3O3S and its molecular weight is 477.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Mediated Synthesis and Biological Activity

Microwave-mediated synthesis techniques offer a green and efficient pathway for producing spiro-(indoline-isoxazolidines) with potential anti-mycobacterial and anti-tumor activities. This approach underscores the potential of utilizing environmentally benign technologies for the synthesis of complex molecules with significant biological activities (Raunak et al., 2005).

p53 Activity Modulation

Spirooxoindolepyrrolidine nucleus derivatives, including compounds with a structure similar to the queried compound, have been identified as modulators of p53 activity. These compounds exhibit the ability to inhibit cell growth of various human tumor cells at submicromolar concentrations, potentially through inhibition of p53-MDM2 interaction, inducing apoptotic cell death in melanoma cell lines (Gomez-Monterrey et al., 2010).

Antileukemic Activity

The antileukemic screening of spiro[indoline-3,2′-thiazolidine]-2,4′-diones, including compounds structurally related to the queried chemical, has shown activity in leukemia tests, highlighting their potential as therapeutic agents against leukemia (Rajopadhye & Popp, 1987).

Multicomponent Reaction Mechanisms

The synthesis of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] through multicomponent reactions highlights the versatility and efficiency of these synthesis methods in producing complex molecules, offering insights into novel reaction pathways and mechanisms (Yang et al., 2015).

Anti-inflammatory and Antimicrobial Applications

Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential in treating inflammatory diseases and microbial infections. Compounds based on thiazolidine-2,4-dione moieties have shown significant inhibitory potency on nitric oxide production, iNOS activity, and prostaglandin E2 generation, alongside antibacterial activities against various microorganisms (Ma et al., 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3-methylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3S/c1-16-5-4-6-19(13-16)29-23(31)15-33-25(29)20-7-2-3-8-21(20)28(24(25)32)14-22(30)27-18-11-9-17(26)10-12-18/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVPQXHXPPUMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

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